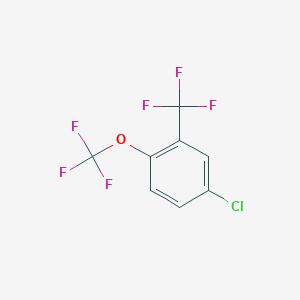

4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene

Description

1-(4-Nitrobenzyl)-1H-pyrazole is a nitro-substituted pyrazole derivative characterized by a nitrobenzyl group attached to the nitrogen atom of the pyrazole ring. Pyrazole derivatives are widely studied for their diverse applications, including agrochemical, pharmaceutical, and material science uses . The nitro group at the para position of the benzyl moiety enhances electron-withdrawing effects, influencing reactivity, spectroscopic properties, and intermolecular interactions. Structural data for related compounds, such as ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate, highlight the role of substituents in modulating crystal packing and biological activity .

Properties

IUPAC Name |

4-chloro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClF6O/c9-4-1-2-6(16-8(13,14)15)5(3-4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZTIURILQOMBNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C(F)(F)F)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Anisole

Anisole undergoes radical-initiated chlorination to introduce a chlorine atom at the para position relative to the methoxy group. Key parameters include:

-

Reagents : Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂) as chlorinating agents.

-

Catalysts : Radical initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).

-

Solvents : Non-polar solvents like 4-chlorobenzotrifluoride or chlorobenzene to stabilize intermediates.

-

Conditions : UV irradiation at 90–100°C for 4–5 hours, achieving >85% conversion.

This step yields 1-chloro-4-methoxybenzene (Formula III), confirmed via GC-MS and NMR.

Fluoridation to Introduce Trifluoromethoxy Group

The chloro intermediate reacts with anhydrous hydrogen fluoride (HF) under pressurized conditions:

-

Reagents : HF (excess) at 80°C for 4–6 hours.

-

Byproducts : Hydrochloric acid (HCl), requiring neutralization.

This step substitutes the methoxy group with trifluoromethoxy, producing 1-chloro-4-(trifluoromethoxy)benzene (Formula IV). Distillation purifies the product to >95% purity.

Nitration and Reduction

Nitration introduces a nitro group at the ortho position relative to chlorine:

-

Nitrating Agent : Fuming nitric acid (HNO₃) in chlorinated solvents (e.g., dichloromethane) at 2–35°C.

-

Regioselectivity : Directed by the electron-withdrawing trifluoromethoxy group, favoring ortho substitution.

The resulting 1-chloro-2-nitro-4-(trifluoromethoxy)benzene (Formula V) is reduced to the amine using iron/HCl, followed by diazotization and thermal decomposition to replace the amine with a trifluoromethyl group.

Diazotization-Based Route

An alternative method avoids HF by leveraging diazonium chemistry:

Diazotization of 4-(Trifluoromethoxy)aniline

-

Reagents : Sodium nitrite (NaNO₂) in 9N H₂SO₄ at <5°C to form the diazonium salt.

-

Decomposition : Boiling in H₂SO₄ at 110°C for 2 hours, releasing nitrogen and forming a carbocation.

-

Electrophilic Substitution : The carbocation reacts with a trifluoromethyl source (e.g., CF₃SiMe₃) to introduce the trifluoromethyl group.

This method achieves 70–75% yield but requires stringent temperature control to prevent side reactions.

Catalytic Trifluoromethoxylation

Recent advances employ trifluoromethyl nonaflate (TFNf) as a trifluoromethoxylating agent:

-

Reagents : TFNf with palladium catalysts (e.g., Pd(OAc)₂).

-

Conditions : 80–100°C for 12–24 hours, achieving 60–65% yield.

This method is less developed but offers a safer alternative to HF.

Comparative Analysis of Methods

Reaction Optimization and Challenges

Solvent Selection

Catalyst Efficiency

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The trifluoromethoxy and trifluoromethyl groups can participate in oxidation and reduction reactions, respectively.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while oxidation and reduction can modify the functional groups attached to the benzene ring .

Scientific Research Applications

4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene involves its interaction with specific molecular targets. The trifluoromethoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Substituent Variations

- 1-(4-Nitrophenyl)-1H-pyrazole (3463-30-7): This analog replaces the nitrobenzyl group with a nitrophenyl substituent directly attached to the pyrazole nitrogen.

- 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile: Incorporates electron-withdrawing (nitrophenyl) and electron-donating (amino, cyano) groups, creating a polarized structure with reported insecticidal and antifungal activities .

- 3,5-Bis(4-nitrophenyl)-1H-pyrazole (2o): Features dual 4-nitrophenyl groups at positions 3 and 5 of the pyrazole ring, enhancing π-π stacking interactions and thermal stability compared to mono-substituted analogs .

Table 1: Structural Comparison of Selected Pyrazole Derivatives

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 1-(4-Nitrobenzyl)-1H-pyrazole | N-(4-Nitrobenzyl) | C₁₀H₉N₃O₂ | 203.20 | Nitrobenzyl group, moderate steric bulk |

| 1-(4-Nitrophenyl)-1H-pyrazole | N-(4-Nitrophenyl) | C₉H₇N₃O₂ | 189.17 | Direct nitrophenyl attachment |

| 3,5-Bis(4-nitrophenyl)-1H-pyrazole | 3,5-di(4-Nitrophenyl) | C₁₅H₁₀N₄O₄ | 326.27 | Symmetric substitution, high polarity |

| 1-(4-Methoxyphenyl)-1H-pyrazole (5b) | N-(4-Methoxyphenyl) | C₁₀H₁₀N₂O | 174.20 | Electron-donating methoxy group |

Spectroscopic Properties

NMR Spectroscopy :

- 1-(4-Nitrobenzyl)-1H-pyrazole : Expected aromatic proton signals in the δ 7.5–8.5 ppm range (nitrobenzyl group) and pyrazole protons at δ 6.5–7.5 ppm. Comparable to 1-(4-methoxyphenyl)-1H-pyrazole (5b), which shows methoxy protons at δ 3.8 ppm and downfield-shifted aromatic signals .

- 3,5-Bis(4-nitrophenyl)-1H-pyrazole (2o) : Distinctive ^1H NMR peaks for two equivalent nitrophenyl groups and a deshielded pyrazole proton due to electron withdrawal .

- IR Spectroscopy: Nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) are consistent across nitro-substituted derivatives, including 1-(4-Nitrobenzyl)-1H-pyrazole and 3-(4-nitrobenzylidenehydrazino)-4-phenyl-1H-pyrazole .

Biological Activity

4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene is an organic compound notable for its unique trifluoromethoxy and trifluoromethyl substituents on a benzene ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and environmental science.

The chemical structure of this compound is defined by the following characteristics:

- IUPAC Name : 4-chloro-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene

- Molecular Formula : C8H3ClF6O

- CAS Number : 104678-86-6

This compound's structure includes both electron-withdrawing trifluoromethoxy and trifluoromethyl groups, which significantly influence its reactivity and interactions with biological systems.

Target of Action

This compound primarily functions as an intermediate in organic synthesis, particularly in reactions such as the Suzuki-Miyaura cross-coupling, which is essential for forming carbon-carbon bonds.

Mode of Action

The compound's biological activity can be attributed to its ability to interact with various biomolecules. The trifluoromethoxy group enhances lipophilicity, allowing for better membrane permeability, which is crucial for cellular interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial activity against certain bacterial strains.

- Toxicological Profile : A significant body of research has investigated the toxicological effects of similar compounds. For instance, studies on related chlorinated and fluorinated compounds have shown potential nephrotoxic and hepatotoxic effects in animal models, indicating that caution should be exercised when considering this compound for therapeutic applications .

Toxicity Studies

-

Oral Toxicity in Rats :

- In a study involving F344/N rats, the compound was administered at varying doses (0, 10, 50, 400, or 1000 mg/kg bw/day). Notable findings included:

- Inhalation Exposure :

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chlorobenzotrifluoride | Lacks trifluoromethoxy group | Moderate toxicity |

| (Trifluoromethoxy)benzene | Lacks trifluoromethyl group | Limited biological data |

| 1,4-Dichloro-2-(trifluoromethyl)benzene | Contains two chlorine atoms | Potentially toxic |

The presence of both trifluoromethoxy and trifluoromethyl groups in this compound imparts unique chemical properties that differentiate it from similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Chloro-1-trifluoromethoxy-2-trifluoromethyl-benzene, and how can reaction yields be optimized?

- Methodological Guidance :

- Synthetic Routes : Start with halogenated benzene derivatives as precursors. For example, use nitration followed by selective reduction and halogenation to introduce substituents. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate isomers .

- Optimization : Adjust reaction parameters (e.g., temperature: 60–80°C for trifluoromethoxy group introduction; catalysts like CuI for coupling reactions). Monitor progress using TLC and confirm purity via GC-MS or HPLC (>98% purity threshold) .

- Yield Improvement : Use excess trifluoromethylating agents (e.g., Ruppert-Prakash reagent) in anhydrous conditions to minimize side reactions .

Q. What safety protocols should be followed when handling this compound in the laboratory?

- Methodological Guidance :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection (e.g., N95 masks) if handling powdered forms .

- Ventilation : Conduct reactions in fume hoods with local exhaust systems to mitigate vapor exposure .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Label containers with hazard symbols (corrosive/toxic) .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before transferring to halogenated waste containers .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound derivatives?

- Methodological Guidance :

- Cross-Validation : Compare experimental NMR (¹H/¹⁹F) with computational predictions (DFT calculations using Gaussian or ORCA). For example, trifluoromethyl groups show distinct ¹⁹F signals at ~-60 ppm .

- X-ray Crystallography : Resolve ambiguities in regiochemistry by crystallizing derivatives and analyzing bond angles/electron density maps .

- Controlled Replication : Repeat syntheses under identical conditions to rule out experimental variability. Use deuterated solvents (CDCl₃) to avoid solvent peak interference .

Q. What computational modeling approaches are effective for predicting the reactivity of this compound in electrophilic substitution reactions?

- Methodological Guidance :

- DFT Studies : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The chloro group directs electrophiles to the para position, while trifluoromethoxy groups exhibit strong meta-directing effects .

- Molecular Dynamics : Simulate transition states using software like Schrödinger Suite to predict reaction pathways (e.g., nitration vs. sulfonation selectivity) .

- PubChem Data : Leverage existing physicochemical data (e.g., XLogP3 = 3.7) to model solubility and partition coefficients for reaction solvent optimization .

Q. How does the steric and electronic interplay of substituents influence the regioselectivity of this compound in cross-coupling reactions?

- Methodological Guidance :

- Steric Effects : The trifluoromethyl group at position 2 creates steric hindrance, favoring coupling at the less hindered position 5. Use bulky ligands (e.g., SPhos) to enhance selectivity in Suzuki-Miyaura reactions .

- Electronic Effects : The electron-withdrawing trifluoromethoxy group deactivates the ring, requiring harsher conditions (e.g., Pd(OAc)₂, 100°C) for Ullmann couplings. Monitor reaction progress via in-situ IR to detect intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.